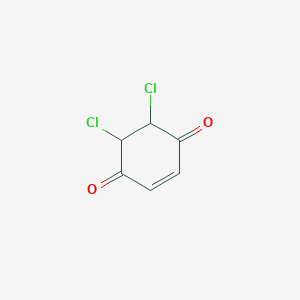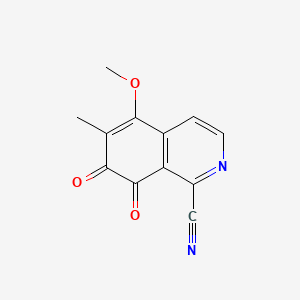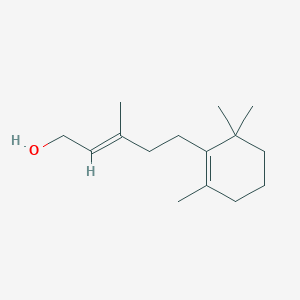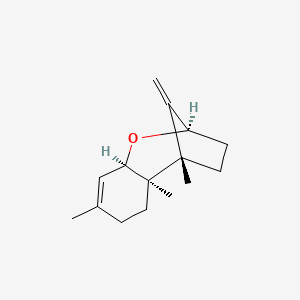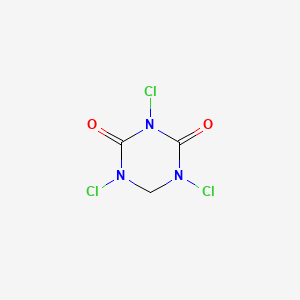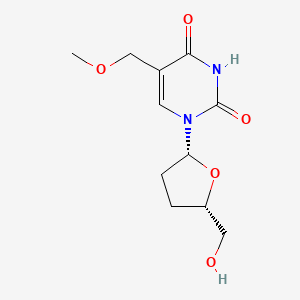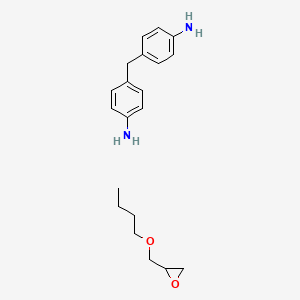
2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate is an organic compound with a complex structure that includes a quinuclidine moiety, a cyclopentyl group, and a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of quinuclidine with a cyclopentyl halide, followed by the addition of a propynyl group through a coupling reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propynyl group to an alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkyl derivatives
Substitution: Quinuclidine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine moiety is known to interact with acetylcholine receptors, potentially modulating neurotransmitter release and signal transduction pathways. The compound’s unique structure allows it to fit into the binding sites of these receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-quinuclidyl benzilate
- 3-Quinuclidinyl benzilate
- Cyclopentylphenylglycolate
Uniqueness
2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets and provides opportunities for the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
92956-00-8 |
|---|---|
Molekularformel |
C18H27NO3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C18H27NO3/c1-3-10-18(21,15-6-4-5-7-15)17(20)22-16-13(2)19-11-8-14(16)9-12-19/h13-16,21H,4-9,11-12H2,1-2H3 |
InChI-Schlüssel |
DKJTWISIFXBISM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C1CCCC1)(C(=O)OC2C(N3CCC2CC3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
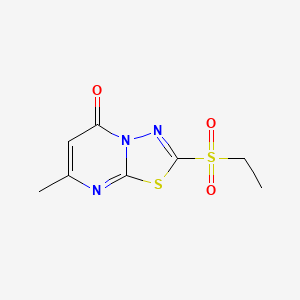
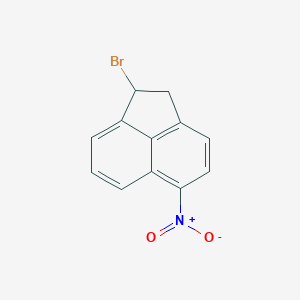
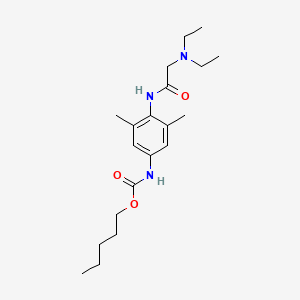
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
